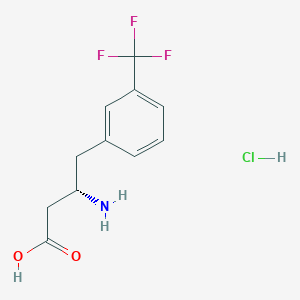
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride
Vue d'ensemble
Description
“(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride” is a chemical compound. It’s also known as CATPB, an acetamidophenylbutanoate derivative with inverse agonist and antagonist activity against human .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . Another method involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .Molecular Structure Analysis
The molecular structure of this compound can be derived from its constituents. For instance, 3-(Trifluoromethyl)phenylboronic acid has a molecular formula of C7H6BF3O2 . 3,5-Bis(trifluoromethyl)phenylboronic acid has a molecular formula of C8H5BF6O2 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can undergo S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone under visible light irradiation . It can also be involved in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its constituents. For instance, 3-(Trifluoromethyl)phenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 268.2±50.0 °C at 760 mmHg, and a molar refractivity of 38.3±0.4 cm3 .Applications De Recherche Scientifique
Phenolic Acids and Derivatives
Phenolic acids, such as Chlorogenic Acid (CGA), have been widely studied for their various biological and pharmacological effects. CGA is known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension effects, and its role as a central nervous system (CNS) stimulator. CGA modulates lipid metabolism and glucose in metabolic-related disorders, potentially offering therapeutic roles in managing diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects are notable, protecting animals from chemical or lipopolysaccharide-induced injuries. The hypocholesterolemic influence of CGA may stem from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).
Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have received attention in medicinal research due to their traditional and recent applications as synthetic antitumor agents. Despite their rich medicinal tradition, the potential of cinnamic acid derivatives in anticancer research has been underutilized. The review of cinnamic acid derivatives highlights their synthesis, biological evaluation, and antitumor efficacy, suggesting a significant contribution to medicinal research and the development of anticancer therapies (De et al., 2011).
Advanced Oxidation Processes for Drug Degradation
The degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) has been studied for its kinetics, mechanisms, and biotoxicity of by-products. This research contributes to the understanding of AOPs' efficiency in degrading pharmaceutical compounds, offering insights into environmental and pharmaceutical sciences. The findings may enhance the degradation efficiency of drugs like ACT, highlighting the importance of addressing the environmental impact of pharmaceutical residues (Qutob et al., 2022).
Propriétés
IUPAC Name |
(3S)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVRYVAWNUBDCU-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-79-7 | |
| Record name | Benzenebutanoic acid, β-amino-3-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




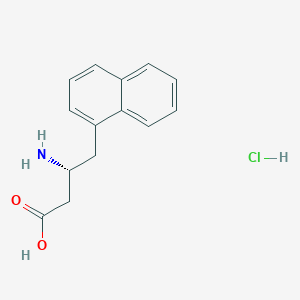
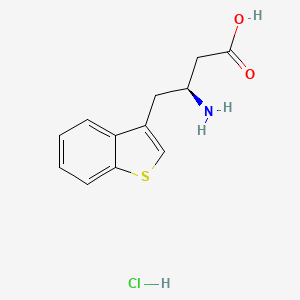

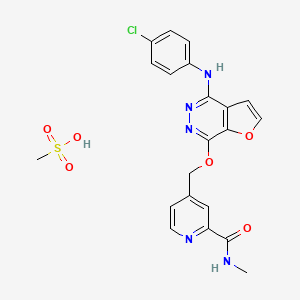
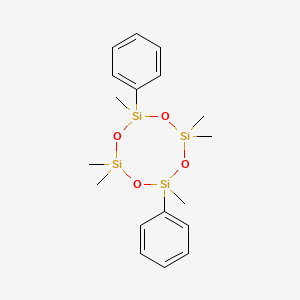
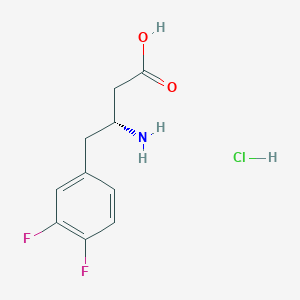
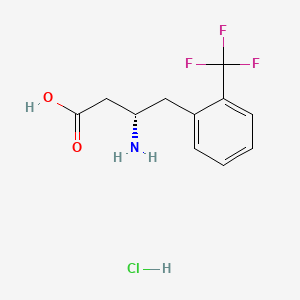
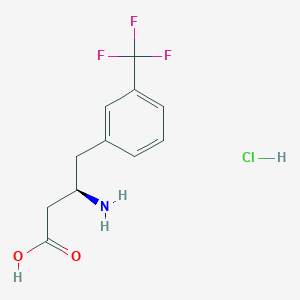

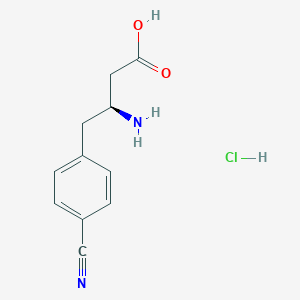
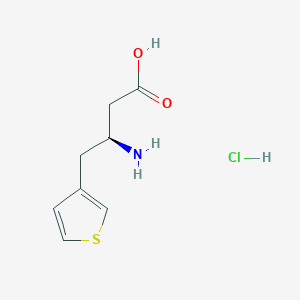
![3-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3424140.png)
